molecular formula C13H12Cl2N2O3S2 B15110509 (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B15110509
M. Wt: 379.3 g/mol
InChI Key: PIQTZBRVMRXRRX-UHFFFAOYSA-N
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Description

(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, a tetrahydrothieno[3,4-d]thiazole ring, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorophenylamine, is reacted with a suitable reagent to form the dichlorophenyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a thioamide to form the tetrahydrothieno[3,4-d]thiazole ring.

    Oxidation: The resulting compound is then oxidized to introduce the dioxidotetrahydrothieno[3,4-d]thiazole moiety.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazole ring.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating diseases by targeting specific molecular pathways.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H12Cl2N2O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H12Cl2N2O3S2/c1-7(18)16-13-17(9-4-2-3-8(14)12(9)15)10-5-22(19,20)6-11(10)21-13/h2-4,10-11H,5-6H2,1H3

InChI Key

PIQTZBRVMRXRRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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